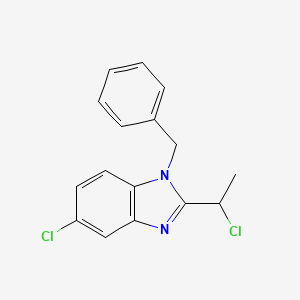

1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

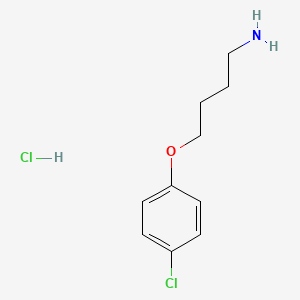

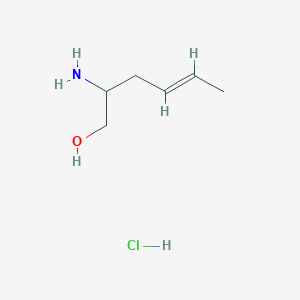

1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole is a chemical compound with the molecular formula C16H14Cl2N2 . Unfortunately, there is limited information available about this specific compound in the literature.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with a benzene ring fused to an imidazole ring. It has two chlorine atoms and one benzyl group attached to it .Wissenschaftliche Forschungsanwendungen

Antiprotozoal Applications

The antiprotozoal activity of 1H-benzimidazole derivatives, including those similar to 1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole, has been demonstrated against Acanthamoeba castellanii. These compounds, particularly the chloro-, bromo-, and methyl- analogues, show promise in treating infections caused by protozoa, with certain analogues surpassing the efficacy of established antiprotozoal agents like chlorohexidine (Kopanska et al., 2004).

Antiviral and Antimicrobial Agents

Benzimidazole derivatives have also been evaluated for their activity against various viruses, including those from the Flaviviridae family such as hepatitis C virus (HCV), West Nile virus (WNV), Dengue virus (DENV), and Japanese encephalitis virus (JEV). These compounds, especially the N-alkyl derivatives of benzimidazole, have shown potent inhibitory activity against the helicase activity of HCV NTPase/helicase, suggesting their potential as antiviral agents. The study highlights the importance of the substituent's nature on benzimidazole's antiviral activity (Bretner et al., 2005).

Antimicrobial and Antifungal Properties

A wide array of benzimidazole derivatives has been synthesized and tested for antimicrobial and antifungal properties. These compounds exhibit a significant range of activity against both bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. The study provides valuable insight into the structure-activity relationships (SAR) of benzimidazole derivatives, highlighting the impact of substituents on antimicrobial efficacy (Alasmary et al., 2015).

DNA Topoisomerase I Inhibition

The capability of benzimidazole derivatives to inhibit mammalian type I DNA topoisomerases has been explored, showing that these compounds can effectively interfere with DNA replication processes. This property positions them as potential therapeutic agents for diseases where controlling cell proliferation is crucial (Alpan et al., 2007).

Corrosion Inhibition

Benzimidazole compounds also find applications in the field of corrosion inhibition, particularly for protecting metals such as iron in acidic environments. These derivatives act by adsorbing onto the metal surface, thereby preventing corrosion through a mechanism that involves the formation of a protective layer. This application demonstrates the versatility of benzimidazole derivatives beyond biomedical uses (Khaled, 2003).

Eigenschaften

IUPAC Name |

1-benzyl-5-chloro-2-(1-chloroethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2/c1-11(17)16-19-14-9-13(18)7-8-15(14)20(16)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRLNLPIQPZAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)

![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)